(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one
CAS No.: 1799242-11-7
Cat. No.: VC7661599
Molecular Formula: C18H19NO2S
Molecular Weight: 313.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799242-11-7 |
|---|---|
| Molecular Formula | C18H19NO2S |
| Molecular Weight | 313.42 |
| IUPAC Name | (E)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C18H19NO2S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+ |
| Standard InChI Key | LIBVRRXLKHKBTQ-CMDGGOBGSA-N |
| SMILES | C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CC=C3 |
Introduction
Synthesis Methods
Synthesis of thiazepine derivatives often involves multi-step organic reactions. Common methods include:
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Piperidine-mediated condensation: This involves the reaction of 5-substituted 2-amino benzenethiols with hetero chalcones, facilitated by piperidine as a catalyst.
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Triethylamine-mediated addition: This method involves the reaction of 2-aminoethanethiol hydrochloride with chalcones under basic conditions to form thiazepine derivatives.
Spectroscopic Analysis
Spectroscopic analysis is crucial for characterizing organic compounds. Techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used. For example, NMR can provide detailed information about the molecular structure by analyzing chemical shifts and coupling constants .
Potential Applications
Compounds with thiazepine rings are of interest in medicinal chemistry due to their potential pharmacological properties. Research into these compounds is ongoing, with implications for drug development and innovative material applications.
Data Tables
Given the limited specific data available for (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
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